molecular formula C12H12N2O2S B1586397 5-(4-Methoxyphenyl)thiophene-2-carbohydrazide CAS No. 69202-24-0

5-(4-Methoxyphenyl)thiophene-2-carbohydrazide

Cat. No. B1586397
CAS RN: 69202-24-0
M. Wt: 248.3 g/mol
InChI Key: RQNCKVGCHJREPC-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)thiophene-2-carbohydrazide (5-(4-MPT-2-CH)) is an organic compound with a wide range of applications in scientific research. It is a versatile compound that has been extensively studied and used in in vivo and in vitro experiments. 5-(4-MPT-2-CH) has been used in drug discovery and development, as well as in the study of biochemical and physiological processes.

Scientific Research Applications

Crystal Structure and Surface Analysis

The compound has been utilized in the synthesis and crystal structure examination of derivatives, highlighting its relevance in understanding molecular interactions and packing in crystals. For instance, studies have focused on the crystal structure of derivatives synthesized from reactions involving thiophene compounds, emphasizing the importance of hydrogen bonds and molecular interactions in the crystal packing and stability. Such analysis provides foundational insights for material science and pharmaceutical applications by revealing the structural basis for the activity and properties of these compounds (Kumara et al., 2017).

Corrosion Inhibition

Derivatives of 5-(4-Methoxyphenyl)thiophene-2-carbohydrazide have been studied as potential corrosion inhibitors for metals, particularly mild steel. This application is critical in industrial settings where corrosion leads to significant material and financial losses. The compounds have shown efficacy in protecting steel surfaces against corrosion in acidic environments, attributed to their ability to form protective layers on metal surfaces. Such studies not only contribute to extending the lifespan of metals in harsh conditions but also offer insights into the design of more effective corrosion inhibitors (Chaitra et al., 2016).

Antimicrobial and Antioxidant Activities

Research into the antimicrobial and antioxidant properties of thiophene derivatives, including those related to 5-(4-Methoxyphenyl)thiophene-2-carbohydrazide, has been a significant area of interest. These compounds have demonstrated potential in fighting various bacterial and fungal strains, as well as showing antioxidant properties that can neutralize free radicals, suggesting their applicability in developing new therapeutic agents. The antimicrobial activity, in particular, has been emphasized in the context of combating resistant microbial strains, indicating a promising avenue for new drug development (Raghavendra et al., 2016).

Anticancer Activity

The compound's derivatives have also been explored for their anticancer activities, with studies indicating pronounced anti-proliferative effects on specific tumor cell types. This research highlights the potential of 5-(4-Methoxyphenyl)thiophene-2-carbohydrazide derivatives as leads in developing novel anticancer therapies, particularly for targeting select types of cancer cells with high specificity and potency, offering hope for more effective and less toxic cancer treatments (Thomas et al., 2017).

properties

IUPAC Name

5-(4-methoxyphenyl)thiophene-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-16-9-4-2-8(3-5-9)10-6-7-11(17-10)12(15)14-13/h2-7H,13H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQNCKVGCHJREPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(S2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377033
Record name 5-(4-Methoxyphenyl)thiophene-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Methoxyphenyl)thiophene-2-carbohydrazide

CAS RN

69202-24-0
Record name 5-(4-Methoxyphenyl)thiophene-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1.8 g (7.7 mmol) of the thienoic acid in 1 mL of dry DMF and 30 mL of toluene is added 1.1 mL (15.4 mmol) of thionyl chloride and the mixture is heated at 80° C. for 3 hours. After cooling to room temperature, the solvent and excess thionyl chloride are removed under reduced pressure. The resulting residue is dissolved in 50 mL of dry THF and is added dropwise over a period of 30 minutes into a solution of 4.8 mL (154 mmol) of anhydrous hydrazine in 100 mL of dry THF while stirring at -30° C. After stirring at room temperature for 2 hours, 100 mL of water is added to the reaction mixture. The desired product is extracted with chloroform (4×100 mL), dried over anhydrous Na2SO4 and concentrated to give 1.5 g (75%) of 5-(4-methoxyphenyl)-2-thienoylhydrazine.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
4.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(4-Methoxyphenyl)thiophene-2-carbohydrazide
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5-(4-Methoxyphenyl)thiophene-2-carbohydrazide
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5-(4-Methoxyphenyl)thiophene-2-carbohydrazide
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5-(4-Methoxyphenyl)thiophene-2-carbohydrazide
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Reactant of Route 6
5-(4-Methoxyphenyl)thiophene-2-carbohydrazide

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